1-Cyclopentylethanone

Organometallic Chemistry Cross-Coupling Ligand Design

1-Cyclopentylethanone (CAS 6004-60-0), also known as cyclopentyl methyl ketone, is a cyclic methyl ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. It is characterized by a five-membered cyclopentane ring bearing an acetyl substituent at the 1-position, which imparts distinctive steric and electronic properties relative to its six-membered cyclohexyl analog or acyclic ketones.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 6004-60-0
Cat. No. B041784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylethanone
CAS6004-60-0
Synonyms1-Cyclopentylethanone;  Cyclopentyl Methyl Ketone;  1-Acetylcyclopentane;  1-Cyclopentylethanone;  Acetylcyclopentane;  Cyclopentyl Methyl Ketone;  Cyclopentylethanone;  Methyl Cyclopentyl Ketone;  NSC 49209
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCC1
InChIInChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3
InChIKeyLKENTYLPIUIMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylethanone (CAS 6004-60-0) Procurement Guide: Baseline Identity and Core Specifications


1-Cyclopentylethanone (CAS 6004-60-0), also known as cyclopentyl methyl ketone, is a cyclic methyl ketone with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It is characterized by a five-membered cyclopentane ring bearing an acetyl substituent at the 1-position, which imparts distinctive steric and electronic properties relative to its six-membered cyclohexyl analog or acyclic ketones [2]. Commercially, it is supplied as a colorless liquid with a reported density range of 0.913–0.935 g/cm³ and a boiling point range of 151–156 °C . Standard research-grade material is available at ≥98% purity, with specifications including refractive index (n20/D 1.4435) and water miscibility . These baseline physicochemical parameters define the minimum quality requirements for procurement and serve as the foundation for evaluating batch-to-batch consistency in synthetic applications.

1-Cyclopentylethanone: Why Direct Substitution with Cyclohexyl or Acyclic Ketone Analogs Fails in Critical Applications


Generic substitution of 1-cyclopentylethanone with structurally related ketones—such as cyclohexyl methyl ketone, cyclopentanone, or acyclic methyl ketones—is not scientifically defensible without rigorous re-validation. The five-membered cyclopentyl ring confers a unique combination of steric bulk, ring strain, and conformational rigidity that directly influences reaction outcomes [1]. In metal-catalyzed cross-coupling applications, 1-cyclopentylethanone has been specifically demonstrated to function as a ligand for Suzuki coupling reactions; the cyclohexyl analog does not share this documented ligand capability . Furthermore, in pharmaceutical intermediate synthesis, the cyclopentyl moiety is an essential pharmacophoric element retained in the final bioactive molecule (e.g., ACT-334441 and INCB38579), where altering ring size from five- to six-membered would fundamentally alter target binding and selectivity [2][3]. Procurement decisions that substitute based solely on ketone functional group similarity risk synthetic failure, irreproducible yields, and altered biological activity profiles.

Quantitative Differentiation Evidence for 1-Cyclopentylethanone Against Structural Analogs


Ligand Capability in Suzuki Cross-Coupling: Documented Functionality Absent in Cyclohexyl Methyl Ketone

1-Cyclopentylethanone is explicitly documented to act as a ligand for Suzuki coupling reactions . In contrast, the six-membered ring analog cyclohexyl methyl ketone (CAS 823-76-7) has no comparable documentation for this specific ligand function in the open literature [1]. The five-membered cyclopentyl ring provides a distinct steric and electronic environment around the carbonyl oxygen, enabling coordination to palladium centers that is not replicated by the more conformationally flexible and sterically demanding cyclohexyl ring.

Organometallic Chemistry Cross-Coupling Ligand Design Suzuki Reaction

Synthetic Yield in Guareschi–Thorpe Reaction: 42% Over Five Steps Using 1-Cyclopentylethanone as Starting Material

In the published synthesis of the S1P receptor 1 agonist ACT-334441, 1-cyclopentylethanone serves as the foundational building block for constructing the 2-cyclopentyl-6-methoxyisonicotinic acid intermediate via a Guareschi–Thorpe reaction with diethyl oxalate and cyanoacetamide [1][2]. The overall yield for this five-step sequence is reported as 42% [1]. This established synthetic pathway provides a benchmark yield that cannot be assumed for alternative ketones; substituting a different ring size (e.g., cyclohexyl) would necessitate complete re-optimization of reaction conditions and would alter the pharmacophore of the final drug candidate.

Pharmaceutical Process Chemistry Guareschi–Thorpe Reaction S1P1 Agonist Yield Optimization

Receptor Selectivity in Histamine H4 Antagonist: Cyclopentyl Moiety Contributes to 80-Fold Selectivity Over H1, H2, and H3 Receptors

The cyclopentyl-containing derivative INCB38579, which incorporates 1-cyclopentylethanone as a key structural fragment (1-(...)-2-cyclopentylethanone), demonstrates at least 80-fold selectivity for the human histamine H4 receptor over the H1, H2, and H3 receptor subtypes [1]. While this represents class-level evidence (the selectivity is for the elaborated drug molecule, not the free ketone), it underscores the critical role of the cyclopentyl moiety in achieving the desired receptor discrimination profile. Substitution with a cyclohexyl or acyclic analog in the lead optimization campaign would be expected to significantly alter receptor binding affinity and selectivity.

Medicinal Chemistry Histamine H4 Receptor Selectivity Anti-inflammatory

Physicochemical Differentiation: Lower Molecular Weight and Reduced LogP Compared to Cyclohexyl Methyl Ketone

1-Cyclopentylethanone (C₇H₁₂O, MW 112.17 g/mol, XLogP3 1.5) exhibits a lower molecular weight and reduced lipophilicity compared to its six-membered ring analog cyclohexyl methyl ketone (C₈H₁₄O, MW 126.20 g/mol, XLogP 2.00) [1][2]. The 14 Da difference in molecular weight and the 0.5 unit difference in computed LogP translate to measurably different physicochemical behavior, including aqueous solubility and membrane permeability. Additionally, 1-cyclopentylethanone is miscible with water, whereas cyclohexyl methyl ketone has more limited aqueous solubility .

Physicochemical Properties LogP Molecular Weight Solubility

1-Cyclopentylethanone: High-Value Application Scenarios Supported by Quantitative Evidence


Palladium-Catalyzed Suzuki Cross-Coupling: Ligand Applications

For laboratories developing or optimizing Suzuki–Miyaura cross-coupling reactions, 1-cyclopentylethanone is specifically documented as a ligand . This application is not supported for the cyclohexyl analog, making 1-cyclopentylethanone the required procurement choice for protocols that cite this specific ligand system. The five-membered ring's unique steric profile enables effective palladium coordination that six-membered ring ketones cannot replicate [1].

Synthesis of S1P1 Receptor Modulators: ACT-334441 Intermediate

Process chemists engaged in the synthesis of S1P receptor 1 agonists (e.g., ACT-334441 and related cenerimod analogs) require 1-cyclopentylethanone as the essential starting material for constructing the 2-cyclopentyl-6-methoxyisonicotinic acid intermediate . The published Guareschi–Thorpe reaction protocol provides a validated 42% yield over five steps, establishing a reproducible baseline for scale-up activities . Substitution with any other ketone would render the published synthetic route invalid and require de novo route development [1].

Medicinal Chemistry for Histamine H4 Receptor Antagonists

Medicinal chemistry teams targeting the histamine H4 receptor for anti-inflammatory or anti-pruritic indications should consider 1-cyclopentylethanone as a privileged building block. The cyclopentyl-containing lead compound INCB38579 demonstrates at least 80-fold selectivity for H4 over H1, H2, and H3 receptors . This established structure-activity relationship underscores the value of the cyclopentyl fragment in achieving the desired selectivity profile, informing building block selection in hit-to-lead and lead optimization campaigns.

Physicochemical Reference Standard for Cycloalkyl Ketone Comparative Studies

For analytical chemistry and physical property characterization, 1-cyclopentylethanone serves as a well-defined reference compound with established specifications: density 0.913–0.935 g/cm³, boiling point 151–156 °C, refractive index 1.4435, and water miscibility [1]. Its direct head-to-head physicochemical differentiation from cyclohexyl methyl ketone (ΔMW = 14.03 g/mol, ΔLogP ≈ 0.5) makes it a valuable comparator in studies investigating the effect of ring size on ketone properties [2][3].

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